(D-Ala2)-GRF (1-29) amide (human)

Description

The exact mass of the compound (D-Ala2)-GRF (1-29) amide (human) is 3356.8220541 g/mol and the complexity rating of the compound is 7640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (D-Ala2)-GRF (1-29) amide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Ala2)-GRF (1-29) amide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

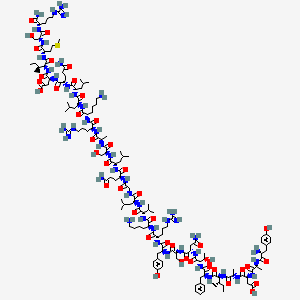

2D Structure

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79+,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWPRVFKDLAUQJ-PQYDEOGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H246N44O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Half-Life of (D-Ala2)-GRF (1-29) Amide (Human): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, a synthetic analog of Growth Hormone-Releasing Factor (GRF), is a molecule of significant interest in endocrinological research and therapeutic development. Also known as CJC-1295 without DAC (Drug Affinity Complex), this 29-amino acid peptide is a modification of the native GHRH (1-29) fragment. The key alteration is the substitution of L-Alanine at the second position with D-Alanine. This modification is strategically designed to enhance the peptide's resistance to enzymatic degradation, thereby extending its biological half-life and pharmacodynamic profile. This technical guide provides an in-depth analysis of the biological half-life of (D-Ala2)-GRF (1-29) amide in humans, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Quantitative Data Summary

The biological half-life of (D-Ala2)-GRF (1-29) amide has been investigated in human subjects, demonstrating a significant extension compared to its native counterpart, GHRH(1-29)-NH2. The following table summarizes the key quantitative data from a pivotal clinical study.

| Peptide | Biological Half-Life (t½) | Metabolic Clearance Rate (MCR) |

| (D-Ala2)-GRF (1-29) amide | 6.7 ± 0.5 minutes | 21 ± 1.2 mL/kg·min |

| GHRH(1-29)-NH2 | 4.3 ± 1.4 minutes | 39.7 ± 3.9 mL/kg·min |

Data from Soule et al. (1994), presented as mean ± SE.

GHRH Signaling Pathway

The biological effects of (D-Ala2)-GRF (1-29) amide are mediated through the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland. Upon binding, a signaling cascade is initiated, leading to the synthesis and release of growth hormone (GH).

Caption: GHRH signaling cascade in a pituitary somatotroph cell.

Experimental Protocols

The determination of the biological half-life of (D-Ala2)-GRF (1-29) amide in humans involves a multi-step experimental process, including a pharmacokinetic study and subsequent quantification of the peptide in biological samples.

Pharmacokinetic Study: Constant Intravenous Infusion and Blood Sampling

This protocol outlines the in vivo phase of the study to determine the pharmacokinetic parameters of the peptide.

Caption: Workflow for the in vivo pharmacokinetic study.

Methodology:

-

Subject Recruitment and Preparation:

-

Recruit healthy adult male volunteers.

-

Subjects should fast overnight prior to the study.

-

On the morning of the study, two intravenous cannulas are inserted, one in each arm: one for the peptide infusion and the other for blood sampling.

-

-

Peptide Infusion:

-

(D-Ala2)-GRF (1-29) amide is dissolved in a sterile saline solution containing a small percentage of the subject's own albumin to prevent adsorption to the infusion apparatus.

-

The peptide solution is administered as a constant intravenous infusion at a predetermined rate (e.g., 25 ng/kg/min) for a specified duration (e.g., 90 minutes).

-

-

Blood Sampling:

-

Blood samples are collected at regular intervals throughout the infusion period (e.g., every 15 minutes).

-

Following the cessation of the infusion, blood sampling continues at defined time points (e.g., 2, 5, 10, 15, and 20 minutes post-infusion) to monitor the peptide's disappearance from circulation.

-

Each blood sample is collected into a chilled tube containing a protease inhibitor (e.g., aprotinin) and an anticoagulant (e.g., EDTA) to prevent peptide degradation and blood clotting.

-

-

Sample Processing and Storage:

-

Immediately after collection, the blood samples are centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

The plasma is then carefully aspirated and stored at a low temperature (e.g., -80°C) until analysis.

-

Quantification: Radioimmunoassay (RIA)

This protocol describes a representative method for quantifying the concentration of (D-Ala2)-GRF (1-29) amide in plasma samples.

Caption: General workflow for a competitive radioimmunoassay.

Methodology:

-

Reagent Preparation:

-

Antibody: A specific polyclonal or monoclonal antibody raised against a GRF analog. The antibody should exhibit high affinity and specificity for (D-Ala2)-GRF (1-29) amide.

-

Radiolabeled Tracer: (D-Ala2)-GRF (1-29) amide is radiolabeled, typically with Iodine-125 (¹²⁵I), using a standard method such as the Chloramine-T method. The tracer is then purified to remove free iodine and damaged peptide.

-

Standard Curve: A series of known concentrations of unlabeled (D-Ala2)-GRF (1-29) amide are prepared in a suitable buffer to create a standard curve.

-

Assay Buffer: A buffer solution (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin) is used for all dilutions.

-

-

Assay Procedure (Competitive Binding):

-

A fixed amount of the specific antibody is added to a series of tubes.

-

Known amounts of the unlabeled peptide standard or the unknown plasma samples are added to the respective tubes.

-

A fixed amount of the ¹²⁵I-labeled (D-Ala2)-GRF (1-29) amide (tracer) is then added to all tubes.

-

The mixture is incubated for a sufficient period (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding between the labeled and unlabeled peptide for the antibody binding sites.

-

-

Separation of Bound and Free Tracer:

-

After incubation, the antibody-bound peptide is separated from the free (unbound) peptide. A common method is the use of a second antibody that precipitates the primary antibody-peptide complex.

-

The tubes are centrifuged, and the supernatant (containing the free tracer) is decanted or aspirated, leaving the pellet (containing the bound tracer).

-

-

Radioactivity Measurement and Quantification:

-

The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard.

-

The concentration of (D-Ala2)-GRF (1-29) amide in the unknown plasma samples is determined by interpolating their corresponding percentage of bound tracer on the standard curve.

-

Conclusion

The substitution of D-Alanine at the second position of the GRF (1-29) amide significantly prolongs its biological half-life in humans by reducing its susceptibility to enzymatic degradation. This enhanced pharmacokinetic profile makes (D-Ala2)-GRF (1-29) amide a more potent and longer-acting secretagogue of growth hormone compared to its native counterpart. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the pharmacokinetics and pharmacodynamics of this and other GRF analogs, facilitating further advancements in the field of growth hormone-related therapies.

(D-Ala2)-GRF (1-29) Amide (Human) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, also known as Sermorelin with a D-Alanine substitution at the second position, is a synthetic analog of the human growth hormone-releasing hormone (GHRH). This modification confers enhanced stability and biological activity by increasing its resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the binding affinity of (D-Ala2)-GRF (1-29) amide to its cognate receptor, the human GHRH receptor (GHRH-R), a critical interaction for initiating the cascade of growth hormone secretion.

Receptor Binding Affinity Data

While direct, quantitative binding affinity data (Kᵢ, IC₅₀, Kₑ) for (D-Ala2)-GRF (1-29) amide to the human GHRH receptor is not extensively reported in publicly available literature, qualitative and potency data consistently demonstrate a significant enhancement compared to the native GHRH (1-29) peptide.

| Compound | Receptor | Method | Result | Reference |

| (D-Ala2)-GRF (1-29) amide | Human GHRH Receptor | Bioactivity Assay (GH Secretion) | Approximately 50 times more potent than GRF (1-29) in eliciting growth hormone secretion in rats. | [1][2] |

| (D-Ala2)-GRF (1-29) amide | Human GHRH Receptor | Not Specified | Increased binding affinity compared to GHRH-(1-29)-NH2. |

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed methodology for a representative radioligand competition binding assay to determine the binding affinity of (D-Ala2)-GRF (1-29) amide for the human GHRH receptor. This protocol is based on established principles for G protein-coupled receptor (GPCR) binding assays.[3]

1. Materials and Reagents:

-

Radioligand: [¹²⁵I]-Tyr¹⁰-hGRF (1-44) amide or another suitable radioiodinated GHRH analog.

-

Competitor: (D-Ala2)-GRF (1-29) amide (human).

-

Reference Compound: Unlabeled human GHRH (1-29) amide.

-

Receptor Source: Membranes prepared from cells stably expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well microplates.

2. Receptor Membrane Preparation:

-

Culture cells expressing the human GHRH receptor to confluency.

-

Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

3. Competition Binding Assay Procedure:

-

In a 96-well microplate, add the following components in triplicate for each data point:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled hGHRH (1-29) amide (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

-

Competition: 50 µL of varying concentrations of (D-Ala2)-GRF (1-29) amide, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension. The radioligand concentration should be at or below its Kₑ value.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a beta counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor, (D-Ala2)-GRF (1-29) amide.

-

Analyze the resulting sigmoidal competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflow

GHRH Receptor Signaling Pathway

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH receptor, a Gs protein-coupled receptor, primarily activates the adenylyl cyclase signaling cascade.[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which ultimately stimulates the synthesis and secretion of growth hormone.

GHRH Receptor Signaling Cascade

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Radioligand Binding Assay Workflow

References

- 1. SBP0156 - [D-Ala2]-GRF (1-29) amide, human - Severn Biotech [severnbiotech.com]

- 2. peptide.com [peptide.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Superagonist: A Technical Guide to the Discovery and Development of (D-Ala2)-GRF (1-29) Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of (D-Ala2)-GRF (1-29) amide, a potent synthetic analog of Growth Hormone-Releasing Factor (GRF). The substitution of L-Alanine with D-Alanine at position 2 confers remarkable resistance to enzymatic degradation, significantly enhancing its biological activity and therapeutic potential. This document details the quantitative enhancements in potency and pharmacokinetic profile, outlines the experimental protocols for its synthesis and bioevaluation, and illustrates the underlying cellular signaling pathways.

Introduction: The Quest for a More Potent GRF

Growth Hormone-Releasing Factor (GRF), a hypothalamic peptide, is the principal stimulator of growth hormone (GH) secretion from the anterior pituitary gland. The native peptide, however, has a very short biological half-life, limiting its therapeutic utility. This prompted researchers to develop more stable and potent analogs. The discovery that the N-terminal region of GRF is crucial for its biological activity led to the synthesis of various truncated and modified analogs. Among these, (D-Ala2)-GRF (1-29) amide emerged as a "superagonist" with significantly enhanced potency and duration of action.

The primary innovation in (D-Ala2)-GRF (1-29) amide is the substitution of the naturally occurring L-Alanine at position 2 with its D-isomer. This seemingly minor alteration sterically hinders the action of dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for the rapid inactivation of native GRF. This increased metabolic stability, coupled with potentially enhanced receptor binding affinity, results in a dramatic increase in its ability to stimulate GH release.

Quantitative Bioactivity and Pharmacokinetics

The substitution of D-Alanine at position 2 leads to a significant improvement in the biological activity and pharmacokinetic profile of GRF (1-29) amide. The following tables summarize the key quantitative data from various studies.

Table 1: Comparative In Vivo Potency of GRF Analogs

| Compound | Relative Potency (vs. hpGRF (1-29)-NH2) in Rats | Reference |

| [D-Tyr-1]-hpGRF(1-29)-NH2 | ~10 times more potent | |

| [D-Ala-2]-hpGRF(1-29)-NH2 | ~50 times more potent | |

| [D-Asp-3]-hpGRF(1-29)-NH2 | ~7 times more potent | |

| [N-Ac-Tyr-1]-hpGRF (1-29)-NH2 | ~12 times more potent |

Table 2: Pharmacokinetic Parameters of (D-Ala2)-GRF (1-29)-NH2 in Humans

| Parameter | GHRH-(1-29)-NH2 | D-Ala2-GHRH-(1-29)-NH2 | Reference |

| Metabolic Clearance Rate (MCR) (mL/kg·min) | 39.7 ± 3.9 | 21.0 ± 1.2 | |

| Disappearance Half-Time (min) | 4.3 ± 1.4 | 6.7 ± 0.5 |

Experimental Protocols

Peptide Synthesis: Solid-Phase Methodology

(D-Ala2)-GRF (1-29) amide and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS). The following provides a generalized protocol based on the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using DIC and OxymaPure® in DMF and couple it to the deprotected resin.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using Fmoc-D-Ala-OH at the second position.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a TFA cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Bioassay: GH Release from Rat Pituitary Cells

The biological activity of (D-Ala2)-GRF (1-29) amide is assessed by its ability to stimulate GH secretion from primary cultures of rat anterior pituitary cells.

Materials:

-

Anterior pituitaries from male rats

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Trypsin

-

Collagenase

-

DNase

-

Test peptides ((D-Ala2)-GRF (1-29) amide and reference standards)

-

Bovine serum albumin (BSA)

-

GH radioimmunoassay (RIA) kit

Protocol:

-

Cell Dissociation: Aseptically remove anterior pituitaries from rats and enzymatically dissociate them into single cells using a mixture of trypsin, collagenase, and DNase.

-

Cell Plating: Plate the dispersed cells in multi-well culture plates in DMEM supplemented with FBS and incubate to allow for cell attachment.

-

Pre-incubation: After attachment, wash the cells with serum-free DMEM containing BSA.

-

Peptide Stimulation: Add varying concentrations of (D-Ala2)-GRF (1-29) amide and a reference standard (e.g., GRF (1-29) amide) to the wells and incubate for a defined period (e.g., 3-4 hours).

-

Sample Collection: Collect the culture medium from each well.

-

GH Quantification: Measure the concentration of GH in the collected medium using a specific RIA kit.

-

Data Analysis: Plot the GH concentration against the peptide concentration to generate dose-response curves and determine the EC50 values.

In Vivo Bioassay: GH Secretion in Rats

The in vivo potency is determined by measuring the GH response in live animals following administration of the peptide.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

(D-Ala2)-GRF (1-29) amide and reference standards

-

Anesthetic (e.g., pentobarbital)

-

Saline solution

-

Blood collection supplies (e.g., catheters, syringes)

-

Centrifuge

-

GH RIA kit

Protocol:

-

Animal Preparation: Anesthetize the rats and, if required, insert a catheter for serial blood sampling.

-

Peptide Administration: Administer a single bolus of (D-Ala2)-GRF (1-29) amide or a reference peptide at various doses via a specific route (e.g., intravenous or subcutaneous).

-

Blood Sampling: Collect blood samples at multiple time points before and after peptide administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

GH Measurement: Determine the plasma GH concentrations using an RIA kit.

-

Data Analysis: Plot the plasma GH concentration over time to determine the peak GH response and the area under the curve (AUC). Compare the dose-response relationships of the test and reference peptides to calculate relative potency.

Signaling Pathways and Experimental Workflows

(D-Ala2)-GRF (1-29) amide exerts its effects by binding to the GRF receptor (GRFR), a G-protein coupled receptor (GPCR) on the surface of pituitary somatotrophs. This initiates a downstream signaling cascade that ultimately leads to the synthesis and release of GH.

GRF Receptor Signaling Pathway

Caption: GRF Receptor Signaling Cascade.

Experimental Workflow for Bioactivity Assessment

A Comparative Analysis of (D-Ala2)-GRF (1-29) Amide (Human) and Native GRF(1-29) for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone-Releasing Factor (GRF) is a critical peptide hormone in the regulation of somatic growth. The native 29-amino acid fragment, GRF(1-29), while biologically active, is limited by its short half-life. The synthetic analog, (D-Ala2)-GRF (1-29) amide, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of these two peptides, detailing their biological activity, receptor binding, and pharmacokinetic profiles. It includes detailed experimental protocols for their synthesis, purification, and bio-functional characterization, along with visual representations of key pathways and workflows to support researchers and drug development professionals in the field of endocrinology and peptide therapeutics.

Introduction

Growth Hormone-Releasing Factor (GRF), also known as somatocrinin, is a hypothalamic peptide that stimulates the synthesis and secretion of growth hormone (GH) from the anterior pituitary gland. The biologically active core of the full-length 44-amino acid GRF resides in its N-terminal 1-29 amino acid sequence. Native GRF(1-29) amide exhibits the full intrinsic activity of the parent molecule. However, its therapeutic potential is hampered by rapid enzymatic degradation in vivo, primarily by dipeptidyl peptidase-IV (DPP-IV), which cleaves the Tyr-Ala dipeptide at the N-terminus.

To enhance its stability and therapeutic utility, a synthetic analog, (D-Ala2)-GRF (1-29) amide, was created. This analog incorporates a D-isomeric form of Alanine at the second position. This substitution sterically hinders the action of DPP-IV, significantly prolonging the peptide's half-life and enhancing its biological activity. This guide presents a detailed comparative analysis of these two peptides.

Comparative Quantitative Data

The substitution of L-Alanine with D-Alanine at position 2 results in significant improvements in the pharmacokinetic and pharmacodynamic properties of the GRF analog. The following tables summarize the key quantitative differences between native GRF(1-29) and its (D-Ala2) counterpart.

| Parameter | Native GRF(1-29) Amide | (D-Ala2)-GRF (1-29) Amide | Reference(s) |

| In Vivo Potency (Rats) | 1x | ~50x | [1] |

Table 1: Comparative In Vivo Potency

| Parameter | Native GRF(1-29) Amide | (D-Ala2)-GRF (1-29) Amide | Reference(s) |

| Metabolic Clearance Rate (MCR) in Humans (mL/kg·min) | 39.7 ± 3.9 | 21.0 ± 1.2 | [2] |

| Half-life (t½) in Humans (min) | 4.3 ± 1.4 | 6.7 ± 0.5 | [2] |

Table 2: Comparative Pharmacokinetics in Humans

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both native GRF(1-29) amide and (D-Ala2)-GRF (1-29) amide can be synthesized using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Ala-OH for the analog)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)

-

Solvents: DMF, Dichloromethane (DCM)

-

Ether (for precipitation)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. For the synthesis of the analog, use Fmoc-D-Ala-OH at the second position.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and wash with ether to remove scavengers.

-

Drying: Dry the crude peptide under vacuum.

Fmoc Solid-Phase Peptide Synthesis Workflow.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude synthetic peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% Acetonitrile with 0.1% TFA

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with Solvent A.

-

Injection: Inject the dissolved peptide onto the column.

-

Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 214 nm and 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

RP-HPLC Purification Workflow.

In Vitro Bioassay: GH Release from Primary Rat Pituitary Cells

Materials:

-

Primary rat anterior pituitary cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Test peptides: Native GRF(1-29) and (D-Ala2)-GRF (1-29) at various concentrations

-

GH ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed primary rat anterior pituitary cells in 96-well plates and culture until they form a confluent monolayer.

-

Starvation: Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Peptide Treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test peptides. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant.

-

GH Measurement: Quantify the concentration of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the GH concentration against the peptide concentration to generate dose-response curves and determine the EC50 values.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of the peptides to the GRF receptor.

Materials:

-

Membrane preparations from cells expressing the GRF receptor (e.g., rat pituitary membranes)

-

Radiolabeled GRF (e.g., [125I]-Tyr10-GRF(1-29))

-

Unlabeled competitor peptides: Native GRF(1-29) and (D-Ala2)-GRF (1-29) at various concentrations

-

Binding buffer

-

Filtration apparatus with glass fiber filters

Protocol:

-

Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled GRF and varying concentrations of the unlabeled competitor peptides.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor peptide to generate competition curves and calculate the IC50 values. The Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

GRF and its analogs exert their effects by binding to the GRF receptor, a G-protein coupled receptor (GPCR) on the surface of somatotrophs in the anterior pituitary. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the growth hormone gene, leading to increased GH synthesis and release.

GRF Signaling Pathway.

Conclusion

The (D-Ala2)-GRF (1-29) amide represents a significant improvement over the native GRF(1-29) peptide. Its enhanced resistance to enzymatic degradation translates to a longer circulating half-life and a markedly increased in vivo potency. This makes it a more viable candidate for therapeutic applications where sustained stimulation of growth hormone secretion is desired. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and drug developers working with these and other GRF analogs. Further research focusing on detailed structure-activity relationships and receptor interaction kinetics will continue to refine the design of next-generation GRF-based therapeutics.

References

(D-Ala2)-GRF (1-29) Amide (Human): A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Analytical Methodologies, and Signaling Pathways of a Key Growth Hormone-Releasing Hormone Analog.

This technical guide provides a comprehensive overview of (D-Ala2)-GRF (1-29) amide, a synthetic analog of human growth hormone-releasing hormone (GHRH). Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, analytical quantification methods, and its mechanism of action.

Core Molecular Data

(D-Ala2)-GRF (1-29) amide, also widely known as Sermorelin, is a truncated and modified version of the endogenous GHRH. The substitution of L-alanine with D-alanine at the second position confers enhanced stability against enzymatic degradation. The following table summarizes the key quantitative data for this peptide and a closely related analog, CJC-1295 without DAC (Modified GRF 1-29).

| Property | (D-Ala2)-GRF (1-29) amide (human) / Sermorelin | CJC-1295 without DAC / Modified GRF (1-29) |

| Molecular Weight ( g/mol ) | 3357.88[1][2][3] | 3367.9[4][5] |

| Molecular Formula | C149H246N44O42S[1][2] | C152H252N44O42 |

| Synonyms | Sermorelin, GRF (1-29) NH2, [D-Ala2]-GHRH (1-29) amide | Modified GRF (1-29), Mod GRF (1-29) |

| CAS Number | 89453-59-8 | 863288-34-0 |

Experimental Protocols

Accurate characterization and quantification of (D-Ala2)-GRF (1-29) amide are crucial for research and development. The following sections detail standard experimental methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the principal method for assessing the purity and identity of Sermorelin.

Methodology:

-

Column: A C18 analytical column is typically employed.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common. The mobile phases are often modified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.

-

Gradient Elution: A typical gradient might start with a high concentration of the aqueous phase and linearly increase the organic phase concentration over the course of the run to elute the peptide.

-

Detection: UV detection at 214 nm is used for monitoring the peptide bonds, providing a universal method for peptide detection. Additional monitoring at 280 nm can offer specificity due to the presence of tyrosine residues.

-

System Suitability: For reliable results, system suitability criteria are established, which may include theoretical plate numbers exceeding 10,000, peak asymmetry factors between 0.9 and 1.3, and a resolution of greater than 2.0 between the main peak and any adjacent impurities.[6]

-

Purity Assessment: Purity is generally determined by peak area normalization, with research-grade Sermorelin typically required to be ≥95% pure.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structural integrity of (D-Ala2)-GRF (1-29) amide.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of peptides like Sermorelin.

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements. In analytical studies, Sermorelin is often detected as multiply charged ions, such as 5-fold or 7-fold charged molecules.[4] For instance, a 5-fold charged ion of Sermorelin would be observed at an m/z of approximately 672.[4]

-

Sample Preparation: For analysis from biological matrices like plasma, immunoaffinity purification can be utilized. This involves using a polyclonal GHRH antibody to capture the peptide from the sample before LC-MS/MS analysis.[4]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. This is achieved through techniques like collision-induced dissociation (CID), where the peptide ions are fragmented by collision with an inert gas. The resulting fragment ions provide information about the amino acid sequence and can be used to confirm the identity of the peptide.

Signaling Pathway and Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by mimicking the action of endogenous GHRH. It binds to and activates the Growth Hormone-Releasing Hormone Receptor (GHRH-R), which is primarily located on the somatotroph cells of the anterior pituitary gland. The GHRH-R is a G-protein coupled receptor (GPCR).

The binding of (D-Ala2)-GRF (1-29) amide to the GHRH-R initiates a downstream signaling cascade. This process is crucial for the synthesis and secretion of growth hormone (GH).

Workflow of the Signaling Cascade:

-

Receptor Binding: (D-Ala2)-GRF (1-29) amide binds to the GHRH-R on the surface of pituitary somatotrophs.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA has two main effects:

-

It phosphorylates transcription factors, such as CREB (cAMP response element-binding protein), which then promotes the transcription of the growth hormone gene, leading to increased GH synthesis.

-

It also stimulates the release of pre-synthesized growth hormone stored in secretory granules.

-

This signaling cascade results in the pulsatile release of growth hormone into the bloodstream, which then travels to target tissues, such as the liver, to stimulate the production of insulin-like growth factor 1 (IGF-1).

References

- 1. Growth Hormone Releasing Factor (GRF) [D-Ala2] (1-29) amide, human - Echelon Biosciences [echelon-inc.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative identification of growth hormone-releasing hormones in human plasma by means of immunoaffinity purification and LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-house standards derived from doping peptides: Enzymatic and serum stability and degradation profile of GHRP and GHRH-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptidebiologix.com [peptidebiologix.com]

In Vitro Characterization of (D-Ala2)-GRF (1-29) Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide, also known as CJC-1295 without DAC (Drug Affinity Complex), is a synthetic analogue of the native growth hormone-releasing hormone (GHRH) fragment GRF (1-29).[] This modified peptide is characterized by the substitution of L-Alanine with D-Alanine at the second position of the amino acid sequence. This alteration confers enhanced stability against enzymatic degradation, particularly by dipeptidyl peptidase-IV (DPP-IV), resulting in a longer plasma half-life and increased biological activity compared to its native counterpart.[2] This technical guide provides a comprehensive overview of the in vitro characterization of (D-Ala2)-GRF (1-29) amide, detailing its receptor binding, functional potency, and associated signaling pathways.

Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by acting as a potent agonist at the growth hormone-releasing hormone receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) family.[3] The binding of (D-Ala2)-GRF (1-29) amide to the GHRH-R, primarily expressed on somatotroph cells of the anterior pituitary gland, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately culminating in the synthesis and secretion of growth hormone (GH).[4][5]

While the cAMP/PKA pathway is the principal mechanism, evidence suggests that GHRH-R activation can also engage other signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and the mitogen-activated protein kinase (MAPK) pathway.[4][6]

Quantitative Data Summary

The in vitro potency and binding affinity of (D-Ala2)-GRF (1-29) amide have been evaluated in various assay systems. While specific Ki/Kd values for direct binding of (D-Ala2)-GRF (1-29) amide are not widely reported in publicly available literature, its functional potency in stimulating GH release is significantly higher than the native peptide. In vivo studies have demonstrated that [D-Ala-2]-hpGRF (1-29)-NH2 is approximately 50 times more potent than the parent molecule in eliciting GH secretion in rats.[7] It is important to note that in vitro potency can vary depending on the cell type and assay conditions.

| Parameter | Analyte | Value | Cell Line/System | Reference |

| Potency (GH Release) | (D-Ala2)-GRF (1-29) amide | ~50-fold > GRF (1-29) | Rat (in vivo) | [7] |

| Binding Affinity | (D-Ala2)-GHRH-(1-29) | Increased vs. GHRH-(1-29) | Not Specified | [2] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of (D-Ala2)-GRF (1-29) amide for the GHRH receptor.

Materials:

-

Membrane preparations from cells expressing the GHRH receptor (e.g., rat pituitary tissue, or a cell line like GH3).

-

Radioligand: [125I]-hGRF (1-44) or a similar high-affinity GHRH-R radioligand.

-

(D-Ala2)-GRF (1-29) amide (unlabeled competitor).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled (D-Ala2)-GRF (1-29) amide in binding buffer.

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add the serially diluted unlabeled competitor to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled native GHRH).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 of (D-Ala2)-GRF (1-29) amide, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the functional potency of (D-Ala2)-GRF (1-29) amide in stimulating cAMP production.

Materials:

-

Pituitary cells (e.g., primary rat pituitary cells or GH3 cells) cultured in appropriate medium.

-

(D-Ala2)-GRF (1-29) amide.

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the pituitary cells into the 384-well plate and culture overnight.

-

Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in stimulation buffer.

-

Aspirate the culture medium from the cells and add the diluted (D-Ala2)-GRF (1-29) amide to the respective wells. Include wells with stimulation buffer only as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Following the manufacturer's instructions for the HTRF kit, add the cAMP-d2 and anti-cAMP cryptate reagents to each well to lyse the cells and initiate the detection reaction.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the (D-Ala2)-GRF (1-29) amide concentration.

-

Perform a non-linear regression analysis (sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.

In Vitro Growth Hormone (GH) Release Assay

This protocol details an in vitro assay to measure the ability of (D-Ala2)-GRF (1-29) amide to stimulate GH secretion from primary pituitary cells.

Materials:

-

Primary pituitary cells isolated from rats or other suitable species.

-

Cell culture medium (e.g., DMEM with 10% horse serum).

-

(D-Ala2)-GRF (1-29) amide.

-

24-well culture plates.

-

GH radioimmunoassay (RIA) or ELISA kit.

Procedure:

-

Isolate anterior pituitary glands and disperse the cells using enzymatic digestion (e.g., with trypsin and DNase).

-

Plate the dispersed cells in 24-well plates and culture for 48-72 hours to allow for cell attachment and recovery.

-

Wash the cells with serum-free medium to remove any residual serum components.

-

Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in serum-free medium.

-

Add the diluted peptide to the wells and incubate at 37°C for a defined period (e.g., 3-4 hours). Include control wells with medium only.

-

After the incubation period, collect the culture medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Measure the concentration of GH in the supernatant using a specific RIA or ELISA kit, following the manufacturer's protocol.

-

Analyze the data by plotting the amount of GH released against the concentration of (D-Ala2)-GRF (1-29) amide to determine the dose-response relationship and calculate the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of (D-Ala2)-GRF (1-29) amide and a typical experimental workflow for its in vitro characterization.

Conclusion

(D-Ala2)-GRF (1-29) amide is a potent synthetic GHRH analogue with enhanced stability and biological activity. Its in vitro characterization is crucial for understanding its pharmacological profile and for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess the receptor binding, functional potency, and signaling mechanisms of this and similar GHRH analogues. The provided diagrams offer a clear visual representation of the underlying biological processes and the experimental steps involved in its characterization. Further research to delineate the full spectrum of its downstream signaling pathways will continue to be an important area of investigation.

References

- 2. Incorporation of D-Ala2 in growth hormone-releasing hormone-(1-29)-NH2 increases the half-life and decreases metabolic clearance in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

- 7. Super-active analogs of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (D-Ala2)-GRF (1-29) Amide in Cell Culture

(D-Ala2)-GRF (1-29) amide , a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), is a potent secretagogue of growth hormone. Its modification at the second amino acid position from L-Alanine to D-Alanine confers significant resistance to enzymatic degradation, making it a more stable and long-acting research tool compared to its native counterpart, Sermorelin.[1][2][3][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing (D-Ala2)-GRF (1-29) amide in various cell culture systems.

Mechanism of Action

(D-Ala2)-GRF (1-29) amide exerts its biological effects by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) family.[5][6][7] This interaction primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5][7][8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the transcription of the growth hormone gene and the synthesis and secretion of growth hormone (GH).[5]

Signaling Pathway Diagram

Caption: Signaling pathway of (D-Ala2)-GRF (1-29) amide.

Applications in Cell Culture

The primary application of (D-Ala2)-GRF (1-29) amide in cell culture is to stimulate GH secretion from pituitary cells.[1][3] It is also used to study the GHRH-R signaling pathway and to investigate the effects of GH on various target cells.

Commonly Used Cell Lines:

-

Primary Pituitary Cells: The most physiologically relevant model for studying GH secretion.[3][9]

-

GH3 and AtT-20 Cells: Rat pituitary tumor cell lines that express GHRH-R and secrete GH, though responsiveness can be variable.

-

HEK293 or CHO cells stably expressing GHRH-R: Used for studying receptor binding, signaling, and for developing bioassays.[10][11]

-

Cardiomyocytes: GHRH-R signaling has been implicated in cardiomyocyte differentiation.[12]

-

Cancer Cell Lines: Various cancer cell lines from tissues like prostate, breast, and lung express GHRH-R and its splice variants.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of (D-Ala2)-GRF (1-29) amide in cell culture experiments.

| Parameter | Value | Cell Type | Reference |

| Effective Concentration (EC50) | |||

| GH Secretion | ~7 x 10⁻⁹ M (for a similar analog) | Rat Primary Pituitary Cells | [9] |

| cAMP Accumulation | 7.8 x 10⁻¹¹ M (for recombinant GHRH) | pGHRHr/SEAP/293 cells | [11] |

| Working Concentration Range | 10⁻¹⁰ M to 10⁻⁷ M | General | [9] |

| Incubation Time | |||

| Short-term (GH release) | 15 minutes - 4 hours | Rat Primary Pituitary Cells | [9] |

| Long-term (Gene expression) | 24 - 72 hours | General |

| Property | (D-Ala2)-GRF (1-29) Amide | Sermorelin (GRF 1-29) | Reference |

| Half-life (in vivo) | 6.7 ± 0.5 min | 4.3 ± 1.4 min | |

| Metabolic Clearance | Significantly lower than Sermorelin | Higher than (D-Ala2) analog | |

| Enzymatic Stability | Resistant to Dipeptidyl peptidase-IV (DPP-IV) cleavage | Rapidly degraded by DPP-IV | [3][4] |

Experimental Protocols

Reconstitution and Storage of (D-Ala2)-GRF (1-29) Amide

(D-Ala2)-GRF (1-29) amide is typically supplied as a lyophilized powder.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all powder is at the bottom.

-

Reconstitute the peptide in sterile, nuclease-free water or a buffer such as 1% acetic acid for better solubility. For cell culture experiments, reconstitution in sterile phosphate-buffered saline (PBS) or the desired cell culture medium is recommended.

-

To prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight (approximately 3357.9 g/mol ). For example, for 1 mg of peptide, add 297.8 µL of solvent.

-

Gently swirl or pipet up and down to dissolve the powder completely. Avoid vigorous shaking.

-

-

Storage:

-

Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

-

Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stock solutions are typically stable for several months at -20°C.

-

In Vitro Growth Hormone Secretion Assay using Primary Pituitary Cells

This protocol describes the stimulation of GH secretion from primary rat pituitary cells.

Materials:

-

(D-Ala2)-GRF (1-29) amide stock solution

-

Primary rat anterior pituitary cells

-

Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay medium (e.g., serum-free DMEM)

-

96-well cell culture plates

-

Rat Growth Hormone ELISA kit

Procedure:

-

Cell Plating:

-

Isolate anterior pituitary cells from rats according to established protocols.

-

Plate the cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well in culture medium.[1]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours to allow for cell attachment and recovery.

-

-

Stimulation:

-

After the initial culture period, gently aspirate the culture medium.

-

Wash the cells twice with pre-warmed assay medium.

-

Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in assay medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M. Include a vehicle control (assay medium only).

-

Add 200 µL of the diluted peptide solutions or vehicle control to the respective wells.

-

Incubate for a specified time (e.g., 15 minutes to 4 hours) at 37°C.[9]

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the supernatant from each well.

-

Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells.

-

Analyze the clarified supernatant for GH concentration using a rat GH ELISA kit according to the manufacturer's instructions.

-

Experimental Workflow for GH Secretion Assay

Caption: Workflow for in vitro GH secretion assay.

cAMP Accumulation Assay

This protocol measures the intracellular cAMP levels in response to (D-Ala2)-GRF (1-29) amide treatment, typically in a cell line overexpressing GHRH-R.

Materials:

-

(D-Ala2)-GRF (1-29) amide stock solution

-

HEK293 cells stably expressing GHRH-R

-

Culture medium

-

Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well white or black plates (depending on the assay kit)

Procedure:

-

Cell Plating:

-

Plate the GHRH-R expressing cells in the appropriate multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Stimulation:

-

Aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

-

Add assay buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.

-

Prepare serial dilutions of (D-Ala2)-GRF (1-29) amide in assay buffer.

-

Add the diluted peptide to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit, following the manufacturer's protocol. The specific steps will vary depending on the kit used (e.g., addition of lysis buffer, antibodies, and substrate).

-

Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).

-

Troubleshooting and Considerations

-

Peptide Stability: (D-Ala2)-GRF (1-29) amide is significantly more stable than native GHRH.[3][4] However, proper storage and handling are crucial to maintain its activity. Avoid repeated freeze-thaw cycles.

-

Cell Line Responsiveness: The expression of GHRH-R can vary between cell lines and even between passages. It is important to regularly check the responsiveness of the cells to a known agonist.

-

Serum Effects: Serum contains proteases that can degrade peptides. For most assays, it is recommended to use serum-free medium during the stimulation period.

-

Receptor Desensitization: Prolonged exposure to high concentrations of (D-Ala2)-GRF (1-29) amide can lead to receptor desensitization and downregulation, resulting in a diminished response.[2][13] Time-course experiments are recommended to determine the optimal stimulation time.

-

Antagonists: To confirm that the observed effects are mediated through the GHRH-R, specific antagonists such as [N-Ac-Tyr¹,D-Arg²]-GRF-(1-29)-NH₂ can be used in control experiments.[9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]

- 5. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Hormone Releasing Factor (GRF) [D-Ala2] (1-29) amide, human - Echelon Biosciences [echelon-inc.com]

- 7. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth hormone-releasing hormone stimulates cAMP release in superfused rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synergistic effects of His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 on growth hormone (GH)-releasing factor-stimulated GH release and intracellular adenosine 3',5'-monophosphate accumulation in rat primary pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bioassay for growth hormone releasing hormone (GHRH) using a recombinant receptor and cAMP-responsive reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Application Notes and Protocols: (D-Ala2)-GRF (1-29) Amide (Human) for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract (D-Ala2)-GRF (1-29) amide is a synthetic analogue of the human Growth Hormone-Releasing Hormone (GHRH) fragment GRF (1-29), also known as Sermorelin.[1] This modified peptide is characterized by the substitution of the naturally occurring L-Alanine at the second position with a D-Alanine.[2] This structural change confers significant resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), resulting in a reduced metabolic clearance rate and an extended plasma half-life compared to its unmodified counterpart.[3] As a potent GHRH receptor agonist, it stimulates the anterior pituitary to synthesize and release endogenous growth hormone (GH) in a pulsatile manner, which is a more physiologically natural pattern than the sustained levels seen with exogenous GH administration.[][5] These properties make (D-Ala2)-GRF (1-29) amide, also known by research names such as CJC-1293, a valuable tool for in vivo studies investigating the GH axis.[6][7]

Signaling Pathway

(D-Ala2)-GRF (1-29) amide acts by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor on somatotroph cells in the anterior pituitary.[8] This initiates a downstream signaling cascade that results in the transcription of the GH gene and the subsequent synthesis and secretion of growth hormone.

Quantitative Data Summary

Dosage for in vivo studies can vary significantly based on the animal model, research objective, and administration route. The D-Ala2 modification significantly increases potency compared to unmodified GRF (1-29).[9]

Table 1: Summary of In Vivo Dosages

| Peptide | Animal Model | Dosage | Route of Admin. | Key Findings | Reference |

| (D-Ala2)-GHRH-(1-29)-NH₂ | Human (Normal Men) | 25 ng/kg/min | Intravenous (IV) | Measured pharmacokinetic parameters, showing reduced clearance vs. GHRH (1-29). | [3] |

| CJC-1293¹ | Rat (Sprague Dawley) | 1 µmol/kg | Subcutaneous (SC) | Elicited a significant, acute release of Growth Hormone over a 2-hour period. | [6] |

| Sermorelin² | Human (Children) | 30 µg/kg/day | Subcutaneous (SC) | Effective in promoting growth in some children with idiopathic GH deficiency. | [1] |

| Sermorelin² | Rat & Rabbit | 0.5 mg/kg/day | Not Specified | Used in teratology studies; dose is ~3-6 times the human dose on a body surface area basis. | [10] |

| ¹CJC-1293 is (D-Ala2)-GRF (1-29) amide with a C-terminal lysine added for conjugation purposes.[6] | |||||

| ²Sermorelin is the unmodified GRF (1-29) amide, provided as a baseline for comparison. |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | (D-Ala2)-GHRH-(1-29)-NH₂ | GHRH-(1-29)-NH₂ (Sermorelin) | Reference |

| Half-Life (t½) | 6.7 ± 0.5 min | 4.3 ± 1.4 min | [3] |

| Metabolic Clearance Rate (MCR) | 21 ± 1.2 mL/kg·min | 39.7 ± 3.9 mL/kg·min | [3] |

Experimental Protocols

Protocol 1: Assessment of Acute Growth Hormone Secretion in Rodents

This protocol is adapted from methodologies used to evaluate the acute secretory profile of GHRH analogs in rats.[6][11]

Objective: To measure the plasma growth hormone response following a single bolus administration of (D-Ala2)-GRF (1-29) amide.

Materials:

-

(D-Ala2)-GRF (1-29) amide (lyophilized powder)

-

Sterile 0.9% Saline for Injection

-

Animal Model: Male Sprague Dawley rats (7-8 weeks old)

-

Sterile syringes and needles

-

Blood collection tubes (containing EDTA and a DPP-IV inhibitor)

-

Equipment for anesthesia and catheterization (if applicable)

-

Centrifuge

-

Rat GH Radioimmunoassay (RIA) Kit

Methodology:

-

Animal Preparation:

-

Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

For serial blood sampling, surgical implantation of a carotid artery catheter is recommended to minimize stress during collection. Allow animals to recover for 48-72 hours post-surgery.

-

Fast animals overnight prior to the experiment but allow access to water.

-

-

Peptide Reconstitution:

-

Aseptically reconstitute the lyophilized (D-Ala2)-GRF (1-29) amide to a desired stock concentration (e.g., 1 mg/mL) using sterile 0.9% saline.

-

Gently swirl the vial to dissolve the powder; do not shake vigorously.

-

Perform further dilutions with sterile saline to achieve the final dosing concentration (e.g., for a 1 µmol/kg dose).

-

-

Administration:

-

Administer the peptide via a single bolus subcutaneous (SC) injection in the dorsolumbar region.[6]

-

A control group should receive an equivalent volume of the vehicle (0.9% saline).

-

-

Blood Sampling:

-

Collect a baseline blood sample (approx. 200 µL) immediately before the injection (t=0).

-

Collect subsequent blood samples at timed intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[6]

-

Place samples immediately into pre-chilled tubes containing EDTA and a DPP-IV inhibitor to prevent peptide degradation and coagulation.

-

-

Sample Processing:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -20°C or -80°C until analysis.

-

-

Analysis:

-

Quantify rat GH concentrations in the plasma samples using a commercial RIA kit, following the manufacturer's instructions.

-

Analyze the data by plotting GH concentration versus time. The total GH secreted can be evaluated by calculating the Area Under the Curve (AUC).

-

Experimental Workflow Diagram

Disclaimer: (D-Ala2)-GRF (1-29) amide (human) is a research chemical.[12] These protocols are intended for use by qualified professionals in a controlled laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling the peptide and conducting experiments.

References

- 1. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Incorporation of D-Ala2 in growth hormone-releasing hormone-(1-29)-NH2 increases the half-life and decreases metabolic clearance in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. d-nb.info [d-nb.info]

- 8. Growth Hormone Releasing Factor (GRF) [D-Ala2] (1-29) amide, human - Echelon Biosciences [echelon-inc.com]

- 9. peptide.com [peptide.com]

- 10. Sermorelin Acetate (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. researchgate.net [researchgate.net]

- 12. pinnaclepeptides.com [pinnaclepeptides.com]

Reconstitution and storage of lyophilized (D-Ala2)-GRF (1-29) amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ala2)-GRF (1-29) amide is a synthetic analog of Growth Hormone Releasing Factor (GRF). The substitution of L-alanine with D-alanine at the second position confers enhanced stability against enzymatic degradation, specifically by dipeptidylpeptidase IV (DPP-IV).[1] This modification significantly increases the peptide's half-life and potency in stimulating the release of growth hormone (GH) from the pituitary gland.[2] (D-Ala2)-GRF (1-29) amide acts as an agonist at the Growth Hormone Releasing Hormone Receptor (GHRH-R), a G-protein coupled receptor.[3] The activation of GHRH-R initiates a downstream signaling cascade primarily involving adenylyl cyclase and cyclic AMP (cAMP), leading to GH synthesis and release. These characteristics make (D-Ala2)-GRF (1-29) amide a valuable tool in research related to endocrinology, metabolism, and growth disorders.

Proper reconstitution and storage of this lyophilized peptide are critical to ensure its biological activity and to obtain reliable and reproducible experimental results. This document provides detailed protocols for the reconstitution and storage of lyophilized (D-Ala2)-GRF (1-29) amide, along with data on its stability and solubility.

Product Specifications

| Property | Specification |

| Molecular Formula | C₁₄₉H₂₄₆N₄₄O₄₂S |

| Molecular Weight | ~3357.9 g/mol |

| Appearance | White lyophilized powder |

| Purity | ≥95% (as determined by HPLC) |

Reconstitution Protocol

It is crucial to handle the lyophilized peptide and its reconstituted solution under sterile conditions to prevent contamination.

Materials Required

-

Vial of lyophilized (D-Ala2)-GRF (1-29) amide

-

Sterile, pyrogen-free reconstitution solvent (e.g., sterile water for injection, 0.9% sterile saline, or a buffer of choice)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Centrifuge (optional)

Reconstitution Procedure

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

-

Preparation: Gently tap the vial on a hard surface to ensure that all the lyophilized powder is at the bottom.

-

Solvent Addition: Carefully open the vial and add the desired volume of the chosen sterile solvent using a calibrated micropipette. The volume will depend on the desired final concentration of the stock solution.

-

Dissolution: Close the vial and gently swirl or rock it to dissolve the peptide. If necessary, the solution can be gently vortexed. Avoid vigorous shaking, as this can cause foaming and potentially denature the peptide.

-

Complete Dissolution: For complete dissolution, the vial can be sonicated in an ultrasonic water bath for a short period. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment.

Solubility Data

The solubility of peptides can vary depending on the solvent and the pH of the solution. The following table provides guidance on the solubility of (D-Ala2)-GRF (1-29) amide and a closely related analog.

| Solvent | Reported Solubility | Notes |

| Sterile Water | Soluble | A common solvent for initial reconstitution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | Recommended for biological assays to maintain physiological pH. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used for preparing highly concentrated stock solutions. Note that DMSO can be toxic to cells at higher concentrations. |

| Aqueous Solutions | Solubility of a related peptide, Acetyl-(D-Arg2)-GRF (1-29) amide, is reported to be 50 mg/mL in water. | This provides an estimate, but solubility should be confirmed for (D-Ala2)-GRF (1-29) amide. |

Storage and Stability